
1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide
Description
1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide is a complex organic compound that features a unique structure combining fluorenyl and quinolinium moieties
Properties
IUPAC Name |
1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18NO.BrH/c26-24(16-25-13-5-8-17-6-2-4-10-23(17)25)19-11-12-22-20(15-19)14-18-7-1-3-9-21(18)22;/h1-13,15H,14,16H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXONZWGZGBHYRY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC5=CC=CC=C54.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide typically involves multi-step organic reactions. One common method starts with the preparation of 9H-fluoren-2-yl derivatives, which can be synthesized through air oxidation of 9H-fluorenes in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) . The quinolinium moiety can be introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including phase-transfer catalysis and interfacial polycondensation. These methods ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide undergoes several types of chemical reactions, including:
Oxidation: The fluorenyl moiety can be oxidized to form fluorenones under ambient conditions with KOH in THF.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinolinium moiety reacts with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF).
Substitution: Various nucleophiles, depending on the desired derivative.
Major Products
The major products formed from these reactions include fluorenones and substituted quinolinium derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biochemical assays.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to bind to and inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis . The compound’s fluorescent properties are due to the unique electronic structure of the fluorenyl and quinolinium moieties, which allows it to absorb and emit light efficiently.
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-2-yl isocyanate: Another fluorenyl derivative with applications in organic synthesis and materials science.
Hexakis(9,9-dihexyl-9H-fluoren-2-yl)benzene: Used in the development of high-performance organic electronic materials.
Uniqueness
1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide stands out due to its combined fluorenyl and quinolinium structure, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high fluorescence and specific molecular interactions.
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